molecular formula C8H8FNO2 B12272992 5-Fluoro-4-methyl-3-pyridyl Acetate

5-Fluoro-4-methyl-3-pyridyl Acetate

Cat. No.: B12272992
M. Wt: 169.15 g/mol
InChI Key: QVAWAELNJILWMG-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-3-pyridyl acetate is a pyridine derivative featuring a fluorine atom at the 5-position, a methyl group at the 4-position, and an acetate ester at the 3-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing fluorine substituent, which can modulate electronic properties, and the methyl group, which may enhance lipophilicity.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

(5-fluoro-4-methylpyridin-3-yl) acetate

InChI

InChI=1S/C8H8FNO2/c1-5-7(9)3-10-4-8(5)12-6(2)11/h3-4H,1-2H3

InChI Key

QVAWAELNJILWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1OC(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-3-pyridyl Acetate typically involves the fluorination of pyridine derivatives. One common method is the electrophilic fluorination of 4-methyl-3-pyridyl acetate using fluorinating agents such as xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions must be carefully managed to avoid over-fluorination and to ensure regioselectivity.

Industrial Production Methods

Industrial production of 5-Fluoro-4-methyl-3-pyridyl Acetate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-3-pyridyl Acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-methyl-3-pyridyl Acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-3-pyridyl Acetate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate ()

This compound shares a fluorinated pyridine core but differs in substituent positions and functional groups. The fluorine at the 5-position and an amino group at the 2-position introduce distinct electronic effects:

  • However, the amino group in the analog () increases electron density locally, promoting hydrogen bonding and solubility, whereas the methyl group in 5-fluoro-4-methyl-3-pyridyl acetate contributes to steric hindrance and lipophilicity .
  • Bioactivity: Amino groups often enhance interactions with biological targets (e.g., enzymes or receptors), while methyl groups may favor passive diffusion across membranes.

Table 1: Substituent Effects on Pyridine Derivatives

Compound Substituents Key Properties
5-Fluoro-4-methyl-3-pyridyl acetate 5-F, 4-CH₃, 3-OAc Lipophilic, electron-deficient ring
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate 5-F, 2-NH₂, 3-acrylate Polar, H-bond donor, reactive acrylate

Heterocycle Core and Functional Group Comparison

[5-(4-Chlorobenzenesulfonyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate ()

This pyrazole-based acetate ester contrasts with the pyridine core of the target compound:

  • Heterocycle Stability: Pyridines (6-membered ring with one nitrogen) exhibit aromatic stability and moderate basicity, whereas pyrazoles (5-membered ring with two nitrogens) are more polar and engage in stronger hydrogen bonding.
  • Ester Reactivity : Acetate esters in both compounds are susceptible to hydrolysis, but steric protection from the 4-methyl group in the pyridine derivative may slow degradation relative to the pyrazole compound.

Table 2: Heterocycle and Ester Group Comparison

Compound Core Structure Key Functional Groups Hydrolysis Rate (Predicted)
5-Fluoro-4-methyl-3-pyridyl acetate Pyridine 5-F, 4-CH₃, 3-OAc Moderate (steric shielding)
Pyrazole derivative () Pyrazole CF₃, SO₂C₆H₄Cl, OAc High (electron-withdrawing)

Insights from Aminoazo Dye Studies ()

While structurally distinct, studies on methyl-substituted aminoazo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) reveal that substituent position critically influences carcinogenicity and protein-binding kinetics. For instance, 3′-methyl derivatives reach maximum bound dye levels faster (2 weeks) when highly carcinogenic, whereas 4′-methyl analogs take ≥21 weeks . Translating this to pyridine systems:

  • Substituent Position : The 4-methyl and 5-fluoro groups in the target compound may optimize binding to biological targets (e.g., enzymes) by balancing steric and electronic effects, analogous to the enhanced activity of 3′-methyl azo dyes.
  • Metabolic Stability : Higher lipophilicity from the methyl group could prolong systemic exposure, similar to the slow tumor induction observed with low-dose azo dyes .

Biological Activity

5-Fluoro-4-methyl-3-pyridyl acetate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound features a pyridine ring with a fluorine atom at the 5-position, a methyl group at the 4-position, and an acetate functional group. The unique properties imparted by the fluorine atom enhance its metabolic stability and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-4-methyl-3-pyridyl acetate is C₈H₈FNO₂. Its structural representation highlights the arrangement of functional groups that contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC₈H₈FNO₂
Molecular Weight171.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activities

Antitumor Activity:
Research indicates that 5-Fluoro-4-methyl-3-pyridyl acetate exhibits potential antitumor properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that fluorinated compounds can enhance binding affinity to target proteins, which is crucial for their efficacy as anticancer agents .

Enzyme Inhibition:
The compound has been evaluated for its inhibitory effects on specific enzymes that play roles in disease processes. For example, its interaction with embryonic ectoderm development (EED) proteins has been explored, revealing potential as an EED inhibitor with significant binding affinity . Such inhibition can lead to reduced tumor growth and progression.

Case Studies and Research Findings

  • EED Inhibition Studies:
    • A study investigated various analogs of 5-Fluoro-4-methyl-3-pyridyl acetate, demonstrating that modifications to the pyridine ring could enhance potency against EED. The compound showed promising IC₅₀ values in cellular assays, indicating effective inhibition of cancer cell proliferation .
  • Binding Affinity Assessments:
    • Interaction studies revealed that 5-Fluoro-4-methyl-3-pyridyl acetate binds effectively to target proteins involved in cancer pathways. The binding affinity was quantified using techniques such as surface plasmon resonance (SPR), showcasing its potential as a lead compound for drug development .

Comparative Analysis with Related Compounds

The biological activity of 5-Fluoro-4-methyl-3-pyridyl acetate can be compared with other structurally similar compounds to highlight its unique properties:

Compound Name Structural Features Biological Activity
5-Fluoro-4-methylpyridinePyridine ring with a methyl groupBasic structure without an acetate moiety
Ethyl 3-fluoro-5-methylpyridine-4-acetateEthyl ester instead of an acetateDifferent solubility and pharmacokinetics
2-Bromo-5-fluoro-4-methylpyridineBromine substitution at position 2Increased reactivity; potential for higher cytotoxicity

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